molecular formula C12H22N2O3 B1490493 1-[(Diethylcarbamoyl)methyl]piperidine-3-carboxylic acid CAS No. 1155503-46-0

1-[(Diethylcarbamoyl)methyl]piperidine-3-carboxylic acid

Cat. No. B1490493
CAS RN: 1155503-46-0
M. Wt: 242.31 g/mol
InChI Key: VICISZCGGOTAKW-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Aurora Kinase Inhibitor

Compounds structurally related to piperidine carboxylic acids have been explored for their potential in treating cancer through the inhibition of Aurora A kinase. These compounds show promise due to their ability to interfere with cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Novel Heterocyclic Amino Acids

Novel heterocyclic amino acids have been synthesized using piperidine carboxylic acids as building blocks. These compounds, in their N-Boc protected ester form, serve as valuable intermediates for developing achiral and chiral molecules for pharmaceutical applications (Gita Matulevičiūtė et al., 2021).

Chiral Building Blocks

C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester has been identified as a promising chiral building block for synthesizing piperidine-related alkaloids. This application highlights the compound's utility in developing complex molecular structures found in natural products (H. Takahata et al., 2002).

Cardiovascular Activity

Compounds derived from piperidine carboxylic acids have been studied for their cardiovascular activity, indicating their potential therapeutic benefits in treating heart-related conditions (A. Krauze et al., 2004).

Anticancer Agents

Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has shown promising anticancer activity, showcasing the role of piperidine derivatives in developing new oncological treatments (A. Rehman et al., 2018).

Future Directions

The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . The market expectation for newly developed piperidine-based drugs is significant, driven by their potential to offer improved therapeutic outcomes and reduced side effects .

properties

IUPAC Name

1-[2-(diethylamino)-2-oxoethyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-3-14(4-2)11(15)9-13-7-5-6-10(8-13)12(16)17/h10H,3-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICISZCGGOTAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Diethylcarbamoyl)methyl]piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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